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Compound of Interest

Compound Name:
[(2-Chlorophenyl)amino]

(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143 Get Quote

Synonyms: N-(2-Chlorophenyl)glycine; N-(2-Chlorophenyl)aminoethanoic acid CAS Registry

Number: 141-27-5 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Executive Summary & Chemical Identity
This technical guide profiles (2-Chlorophenyl)aminoacetic acid, a critical secondary amine

intermediate used primarily in the synthesis of fused heterocyclic systems, including indoxyls

(precursors to indigo dyes) and oxindoles.

CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from its structural

isomer, 2-amino-2-(2-chlorophenyl)acetic acid (also known as o-chlorophenylglycine).

Target Molecule (This Guide): Aniline derivative.[1][2] The nitrogen is attached to the

aromatic ring.[2] (Structure: 2-Cl-Ph-NH-CH₂-COOH).

Isomer (Not Covered): Phenylglycine derivative.[1][2][3][4][5] The nitrogen is on the

-carbon. Used in Clopidogrel synthesis.[3]
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Property Value / Description Experimental Context

Appearance
White to off-white crystalline

powder

Oxidizes to beige/brown upon

air exposure due to aniline

moiety.

Melting Point 170–172 °C
Decomposition often observed

near MP.

pKa (COOH) ~2.4

Typical for

-amino acids; carboxyl proton

dissociates first.

pKa (NH) ~3.5–4.0

The ortho-chloro substituent

reduces basicity of the amine

via inductive electron

withdrawal compared to N-

phenylglycine.

Solubility
Low in water (neutral/acidic

pH)

Dissolves readily in aqueous

alkali (NaOH, Na₂CO₃) forming

the carboxylate salt. Soluble in

DMSO, Methanol.

Synthetic Routes & Production Protocols
The industrial and laboratory standard for synthesis involves the N-alkylation of 2-chloroaniline

with chloroacetic acid. This reaction is sensitive to pH; improper control leads to the formation

of the unwanted tertiary amine byproduct (double alkylation).

Protocol: N-Alkylation of 2-Chloroaniline
Reaction Type: Nucleophilic Substitution (

) Yield Potential: 80–85%

Reagents
2-Chloroaniline (1.0 eq)
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Chloroacetic acid (1.0 eq)

Sodium Hydroxide (2.0 eq) or Sodium Carbonate

Water (Solvent)

Step-by-Step Methodology
Neutralization: Dissolve chloroacetic acid in water and neutralize with 1.0 equivalent of base

at 0–5°C. This generates the chloroacetate anion, preventing acid-catalyzed polymerization.

Addition: Add 2-chloroaniline to the aqueous chloroacetate solution.

Reflux: Heat the mixture to reflux (approx. 100°C).

pH Maintenance (Critical): Slowly add the second equivalent of base over 1–2 hours.

Why? As the reaction proceeds, HCl is generated (neutralized by base). If the pH drops

too low, the aniline becomes protonated (anilinium) and unreactive. If pH is too high

initially, the chloroacetic acid hydrolyzes to glycolic acid.

Workup: Cool the solution. Acidify with HCl to pH ~3. The free acid form of (2-

chlorophenyl)aminoacetic acid will precipitate.

Purification: Recrystallize from water or ethanol/water to remove unreacted aniline.

Reactivity & Synthetic Utility: The Indoxyl Pathway
The most authoritative application of this molecule is its cyclization to form the indole core. This

transformation is a variant of the Heumann-Pfleger Synthesis, historically significant for the

production of Indigo dyes, but currently relevant for accessing 7-chloroindole scaffolds in drug

discovery.

Mechanism: Intramolecular Cyclization
The carboxylic acid moiety acts as an electrophile (after activation) or the methylene carbon

becomes nucleophilic (after deprotonation), depending on the conditions.
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Pathway A: Alkali Fusion (Indoxyl Formation)
Heating the salt with NaOH/NaNH₂ at 200°C+ causes cyclization to 7-chloroindoxyl, which

spontaneously oxidizes to 7,7'-dichloroindigo.

Pathway B: Acid Catalysis (Oxindole Formation)
Heating with mineral acid promotes cyclization to 7-chlorooxindole (7-chloroindolin-2-one).

Visualization: Synthesis & Cyclization Workflow
The following diagram details the flow from raw materials to heterocyclic scaffolds.
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Caption: Synthetic pathway from aniline precursors to fused heterocyclic systems via N-(2-

chlorophenyl)glycine.

Analytical Characterization
To validate the identity of the synthesized material, compare spectral data against the following

benchmarks. The ortho-chloro effect is visible in the downfield shift of aromatic protons

compared to unsubstituted N-phenylglycine.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
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Nucleus

Chemical Shift
(

)

Multiplicity Assignment
Structural
Insight

¹H 12.60 Broad s -COOH

Carboxylic acid

proton

(exchangeable).

¹H 7.27 s (broad) -NH-
Secondary

amine proton.

¹H 7.22 – 7.15 m Ar-H (C3)
Adjacent to

Chlorine.

¹H 7.08 – 7.01 m Ar-H (C5)

¹H 6.57
d (

=5.6 Hz)
Ar-H (C6)

Ortho to amine;

shielded by

resonance.

¹H 6.49 – 6.44 m Ar-H (C4)

¹H 3.83 s -CH₂-

Methylene

bridge; singlet

confirms no

adjacent chiral

center.

¹³C 172.3 - C=O
Carbonyl carbon.

[1][6]

¹³C 143.7 - Ar-C (C1)

Ipso carbon

attached to

Nitrogen.

¹³C 44.5 - -CH₂- Alpha carbon.

Infrared Spectroscopy (FT-IR)[5]
3350–3400 cm⁻¹: N-H stretching (secondary amine).
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2500–3000 cm⁻¹: O-H stretching (broad, carboxylic acid).

1700–1720 cm⁻¹: C=O stretching (strong, carbonyl).

740–760 cm⁻¹: C-Cl stretching (characteristic ortho-substitution pattern).

Safety & Handling (MSDS Summary)
While less volatile than its aniline precursor, this compound poses specific risks typical of

halogenated aromatic amines.

Acute Toxicity: Harmful if swallowed. Metabolizes to release 2-chloroaniline, a known

methemoglobinemia inducing agent.

Skin/Eye: Severe irritant. The acid functionality can cause burns upon prolonged contact.

Storage: Store in amber glass. Light sensitivity leads to oxidative degradation (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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